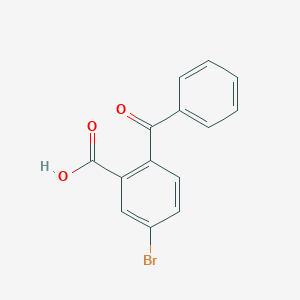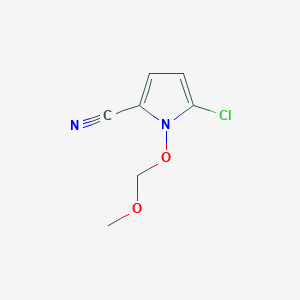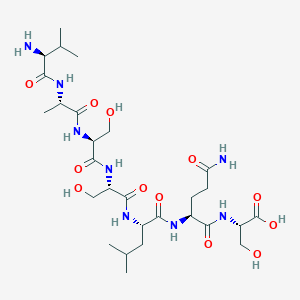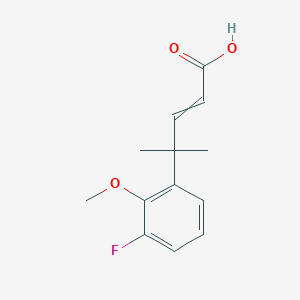![molecular formula C12H9ClN2O4 B14229608 2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- CAS No. 779327-00-3](/img/structure/B14229608.png)
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- is a chemical compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a carboxamide group, a chlorophenyl group, and a nitro group
Vorbereitungsmethoden
The synthesis of 2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the furan derivative with an amine, such as 2-chlorobenzylamine, under suitable conditions.
Nitration: The nitro group is introduced through nitration reactions, typically using nitric acid or a nitrating mixture.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of an amine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions.
Common reagents used in these reactions include nitric acid, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral agent, particularly against influenza viruses. Its structure-activity relationship has been explored to optimize its efficacy.
Materials Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of 2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- involves its interaction with specific molecular targets. For instance, in antiviral studies, the compound has been shown to inhibit the activity of viral enzymes, thereby preventing the replication of the virus . The exact molecular pathways and targets may vary depending on the specific application and biological system.
Vergleich Mit ähnlichen Verbindungen
2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- can be compared with other furan derivatives, such as:
2-Furancarboxamide, N-methyl-: This compound lacks the chlorophenyl and nitro groups, resulting in different chemical properties and applications.
2-Furancarboxamide, N-(2-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-:
The uniqueness of 2-Furancarboxamide, N-[(2-chlorophenyl)methyl]-5-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
779327-00-3 |
|---|---|
Molekularformel |
C12H9ClN2O4 |
Molekulargewicht |
280.66 g/mol |
IUPAC-Name |
N-[(2-chlorophenyl)methyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O4/c13-9-4-2-1-3-8(9)7-14-12(16)10-5-6-11(19-10)15(17)18/h1-6H,7H2,(H,14,16) |
InChI-Schlüssel |
MZUWJURLVYFNJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(8-{[(2S)-2-Phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229527.png)
![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![[(3R)-3-Ethyl-3-(trifluoromethyl)hex-4-en-1-yl]benzene](/img/structure/B14229545.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)


![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)

![N,N'-bis[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14229587.png)
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)

